7-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine
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Overview
Description
7-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine is a heterocyclic compound with the molecular formula C9H8N4S.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that these compounds may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
Similar compounds have been shown to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to form specific interactions with different target receptors, potentially altering their function and leading to the observed pharmacological effects .
Biochemical Pathways
Related compounds have been associated with the inhibition of various enzymes, suggesting that they may affect multiple biochemical pathways . For instance, they have been reported to inhibit carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biochemical pathways, including metabolism, neurotransmission, and hormone synthesis.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on related compounds . These studies can provide valuable insights into the potential ADME properties of 7-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine.
Result of Action
Related compounds have been reported to exhibit significant anti-inflammatory and analgesic activities . These effects suggest that this compound may exert similar effects at the molecular and cellular levels.
Action Environment
It’s worth noting that the physicochemical properties of such compounds, including their solubility and stability, can be influenced by environmental conditions such as temperature and ph . These factors can affect the compound’s bioavailability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzothiazole with hydrazine derivatives, followed by cyclization with methylating agents .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
7-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazolobenzothiazole derivatives.
Scientific Research Applications
7-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3]benzothiazole: Lacks the methyl group at the 7-position.
7-Chloro[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine: Contains a chlorine atom instead of a methyl group.
Uniqueness
7-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 7-position can enhance its lipophilicity and potentially improve its interaction with biological targets .
Properties
IUPAC Name |
6-methyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4S/c1-5-2-3-6-7(4-5)14-9-12-11-8(10)13(6)9/h2-4H,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXNKMALIYTLJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=NN=C3S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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